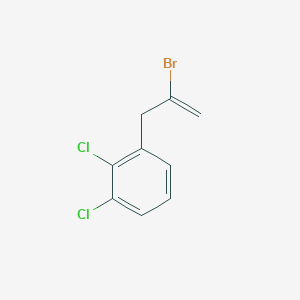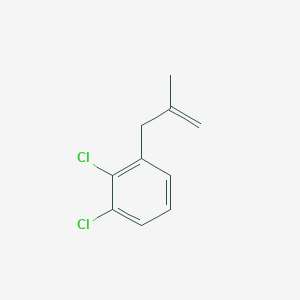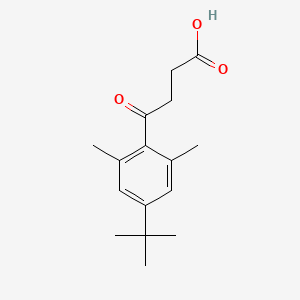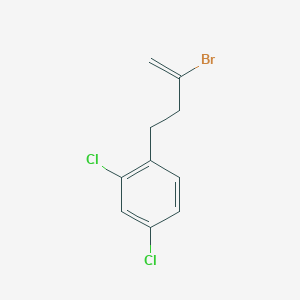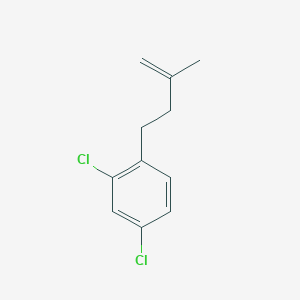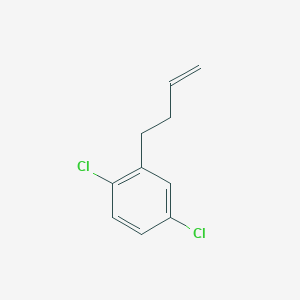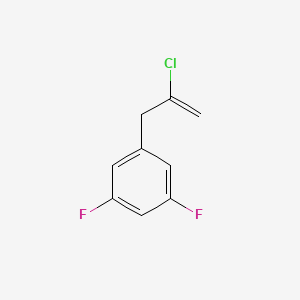
2-Chloro-3-(2,5-dichlorophenyl)-1-propene
Übersicht
Beschreibung
2-Chloro-3-(2,5-dichlorophenyl)-1-propene (2C3DCPP) is a halogenated organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -34°C and a boiling point of 131°C. 2C3DCPP is a versatile compound and can be used as a reagent, a catalyst, a solvent or a reactant in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2,5-dichlorophenyl)-1-propene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of 2-chloro-3-chlorophenyl-1-propene (2C3CPP) and other related compounds. It has also been used as a catalyst for the synthesis of various organic compounds. Additionally, 2-Chloro-3-(2,5-dichlorophenyl)-1-propene has been used as a reactant in various chemical reactions, such as the synthesis of 1,3-dichlorobenzene (1,3-DCB) and its derivatives.
Wirkmechanismus
2-Chloro-3-(2,5-dichlorophenyl)-1-propene is a halogenated organic compound and its mechanism of action is related to its ability to form covalent bonds with other molecules. The chlorine atoms in 2-Chloro-3-(2,5-dichlorophenyl)-1-propene can form covalent bonds with other molecules, allowing the compound to react with other molecules and form new molecules.
Biochemical and Physiological Effects
2-Chloro-3-(2,5-dichlorophenyl)-1-propene has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-3-(2,5-dichlorophenyl)-1-propene can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, 2-Chloro-3-(2,5-dichlorophenyl)-1-propene has been shown to have an inhibitory effect on the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-(2,5-dichlorophenyl)-1-propene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not easily degraded. However, 2-Chloro-3-(2,5-dichlorophenyl)-1-propene can be toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene are still being explored. Further research is needed to better understand the biochemical and physiological effects of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene and to identify potential therapeutic applications. Additionally, research is needed to explore the potential of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene as a catalyst for the synthesis of organic compounds. Furthermore, research is needed to identify new synthetic methods for the production of 2-Chloro-3-(2,5-dichlorophenyl)-1-propene and its derivatives.
Eigenschaften
IUPAC Name |
1,4-dichloro-2-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRFBDQNQXSJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=CC(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,5-dichlorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



